5-Chloro-4-hydrazinylpyrimidine
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Overview
Description
5-Chloro-4-hydrazinylpyrimidine is a heterocyclic compound with the molecular formula C4H5ClN4 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5th position and a hydrazinyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-4-hydrazinylpyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyrimidines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C .
Industrial Production Methods
For large-scale production, chlorination of hydroxy-pyrimidines using phosphorus oxychloride (POCl3) in a sealed reactor under solvent-free or low solvent conditions has been reported. This method allows for the efficient production of this compound in milligram to kilogram batches .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydrazinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3), thiols (R-SH), or alcohols (R-OH) under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-hydrazinylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydrazinylpyrimidine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylpyrimidine: Lacks the chlorine atom at the 5th position.
5-Chloropyrimidine: Lacks the hydrazinyl group at the 4th position.
4-Aminopyrimidine: Contains an amino group instead of a hydrazinyl group at the 4th position.
Uniqueness
5-Chloro-4-hydrazinylpyrimidine is unique due to the presence of both the chlorine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
(5-chloropyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOCESQYFAIUHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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